REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[CH3:1][O:2][C:3]([CH2:4][n:5]1[n:6][c:7]([N+:10]([O-:11])=[O:12])[cH:8][cH:9]1)([CH3:13])[CH3:14].[H:15][H:16]>>[CH3:1][O:2][C:3]([CH2:4][n:5]1[n:6][c:7]([NH2:10])[cH:8][cH:9]1)([CH3:13])[CH3:14]
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Name
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Type
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product
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Smiles
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COC(C)(C)Cn1ccc(N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |